erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Overview
Description
Erythro-9-(2-hydroxy-3-nonyl)adenine is a chemical compound known for its potent inhibitory effects on adenosine deaminase and cyclic nucleotide phosphodiesterase type 2 (PDE2). It is widely used in scientific research due to its ability to modulate various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythro-9-(2-hydroxy-3-nonyl)adenine typically involves the reaction of adenine with a nonyl halide in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of erythro-9-(2-hydroxy-3-nonyl)adenine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired purity levels required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Erythro-9-(2-hydroxy-3-nonyl)adenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
The major products formed from these reactions include various substituted adenine derivatives, which are useful in different biochemical assays and research applications .
Scientific Research Applications
Erythro-9-(2-hydroxy-3-nonyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study enzyme kinetics and inhibition.
Biology: It helps in understanding cellular signaling pathways and gene expression.
Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: It is used in the development of pharmaceuticals and as a research reagent .
Mechanism of Action
Erythro-9-(2-hydroxy-3-nonyl)adenine exerts its effects by inhibiting adenosine deaminase and PDE2. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which modulate various cellular processes. The compound targets specific molecular pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Rolipram: Another PDE inhibitor but with different selectivity.
Theophylline: A non-selective PDE inhibitor with broader effects.
Dipyridamole: Inhibits PDE and has additional antiplatelet effects .
Uniqueness
Erythro-9-(2-hydroxy-3-nonyl)adenine is unique due to its dual inhibitory action on adenosine deaminase and PDE2, making it a valuable tool in research for studying complex biochemical pathways and developing targeted therapies .
Properties
IUPAC Name |
(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-DHXVBOOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040473 | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81408-49-3, 58337-38-5 | |
Record name | 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81408-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and selective inhibitor of the enzyme adenosine deaminase (ADA). [, , , , , ] ADA catalyzes the conversion of adenosine to inosine. By inhibiting ADA, EHNA hydrochloride increases extracellular and intracellular adenosine levels, which can exert various physiological effects depending on the cell type and context. [, , , , , ]
ANone: EHNA hydrochloride's inhibition of ADA leads to the accumulation of adenosine, potentiating its effects on various signaling pathways. These include:
- A2A receptor-mediated stimulation: In the mouse stomach, EHNA hydrochloride enhances adenosine's stimulatory effect on the release of both somatostatin-like immunoreactivity (SLI) and ghrelin via the A2A receptor. [, ]
- A2B receptor-mediated effects: EHNA hydrochloride potentiates adenosine's action on the A2B receptor in airway smooth muscle cells, contributing to contractile effects. [] It also appears essential for adenosine-mediated stimulation of epithelial ciliary motility and clearance via the A2B receptor. []
- cAMP-dependent pathways: In chondrocytes, EHNA hydrochloride, in conjunction with exogenous adenosine, enhances the suppression of LPS-stimulated NO production. This effect is likely mediated by A2A receptor activation and subsequent cAMP production. [] Similarly, in human arterial smooth muscle cells, EHNA hydrochloride enhances adenosine-induced apoptosis, a process also involving cAMP signaling. []
ANone: EHNA hydrochloride exerts a range of effects depending on the cell type and context:
- Chondrocytes: It suppresses lipopolysaccharide (LPS)-induced NO production and stimulates cAMP accumulation, suggesting a potential therapeutic role in arthritis. [, ]
- Smooth muscle cells: It inhibits proliferation and promotes apoptosis, suggesting potential implications for vascular remodeling in hypertension and atherosclerosis. [, ]
- Mouse stomach: It stimulates the release of both somatostatin-like immunoreactivity (SLI) and ghrelin, suggesting a role in regulating gastric acid secretion and energy metabolism. [, ]
- Airway smooth muscle cells: It enhances adenosine's contractile effects, potentially impacting bronchodilation. []
- Bronchial epithelial cells: It facilitates adenosine-mediated cellular migration, contributing to epithelial repair. []
ANone: The molecular formula of EHNA hydrochloride is C16H26N6O • HCl, and its molecular weight is 354.88 g/mol.
ANone: While the provided research papers do not present detailed spectroscopic data for EHNA hydrochloride, its structure and properties have been extensively studied. Researchers interested in spectroscopic data can refer to specialized chemical databases or conduct further experimental analyses.
ANone: The research primarily focuses on the biological activity of EHNA hydrochloride. While specific information on material compatibility and stability under various conditions is limited, researchers should consider factors like pH, temperature, and solvent compatibility during experimental design.
A: EHNA hydrochloride is primarily known as an enzyme inhibitor and does not exhibit inherent catalytic properties. Its application focuses on modulating adenosine levels by inhibiting ADA. [, , , , , ]
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